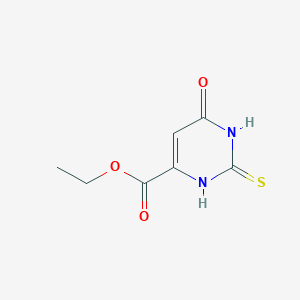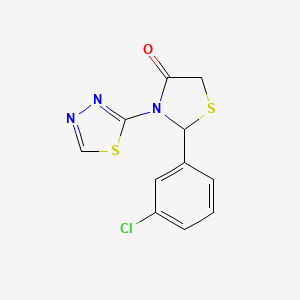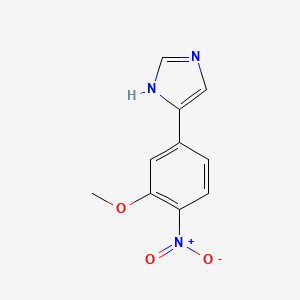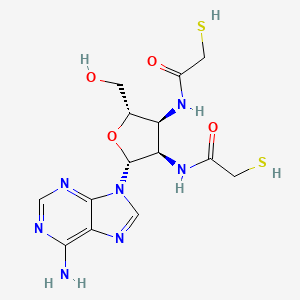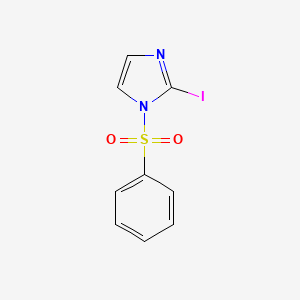
1-(Benzenesulfonyl)-2-iodo-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-1-(phenylsulfonyl)-1H-imidazole is a heterocyclic compound that contains both iodine and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-1-(phenylsulfonyl)-1H-imidazole typically involves the selective Suzuki cross-coupling reaction. One common method involves the reaction of 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine with diverse phenylboronic acids to yield the desired product . The reaction conditions often include the use of palladium catalysts and appropriate solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-iodo-1-(phenylsulfonyl)-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
2-iodo-1-(phenylsulfonyl)-1H-imidazole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and the study of biological pathways.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action for 2-iodo-1-(phenylsulfonyl)-1H-imidazole involves its interaction with various molecular targets. The iodine and sulfonyl groups can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and targets would depend on the context of its use, such as in drug development or material science.
Comparison with Similar Compounds
Similar Compounds
- 2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine
- 2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
2-iodo-1-(phenylsulfonyl)-1H-imidazole is unique due to its specific combination of iodine and sulfonyl groups within an imidazole ring. This combination imparts distinct chemical properties, making it valuable for various applications in organic synthesis and beyond.
Properties
CAS No. |
63523-99-9 |
|---|---|
Molecular Formula |
C9H7IN2O2S |
Molecular Weight |
334.14 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-iodoimidazole |
InChI |
InChI=1S/C9H7IN2O2S/c10-9-11-6-7-12(9)15(13,14)8-4-2-1-3-5-8/h1-7H |
InChI Key |
KBEOKWPBHAMNQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



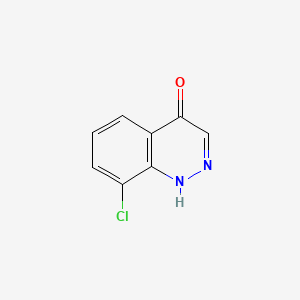
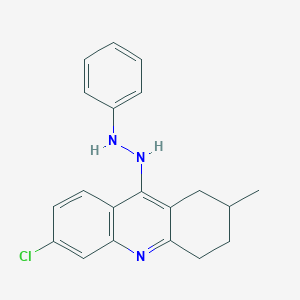
![3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12927854.png)
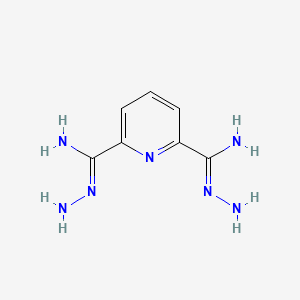
![3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12927858.png)
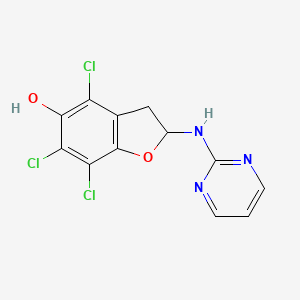
![6-[2-(Benzylsulfanyl)ethyl]-7H-purine](/img/structure/B12927870.png)
![4-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B12927872.png)
